5-Cyclopentylthiophene-3-carboxylic acid

Descripción general

Descripción

5-Cyclopentylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Cyclopentylthiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

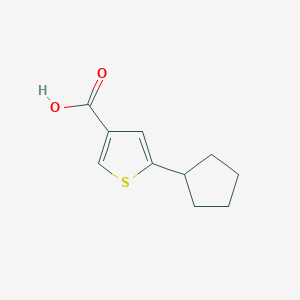

This compound is characterized by a thiophene ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity. The presence of the thiophene moiety is known to enhance interactions with biological targets due to its electron-rich nature.

Antispasmodic Activity

Recent studies have highlighted the spasmolytic effects of thiophene derivatives, including this compound. In experiments using isolated rabbit intestine, compounds demonstrated varying degrees of relaxation on high-potassium induced contractions, indicating potential as calcium channel antagonists . For instance, specific EC50 values were recorded for related compounds, suggesting that modifications to the thiophene structure can significantly impact spasmolytic potency:

| Compound | EC50 (µM) | Effect |

|---|---|---|

| 5c | 1.39 | Complete relaxation |

| 10b | 4.21 | Complete relaxation |

| 10d | 2.13 | Partial relaxation |

These results indicate that the structural characteristics of thiophene derivatives are crucial for their biological efficacy in smooth muscle relaxation .

The mechanisms underlying the biological activities of this compound involve interactions at the cellular level:

- Calcium Channel Blockade : The spasmolytic effect is attributed to the blockade of voltage-operated calcium channels, which prevents calcium influx and subsequent muscle contraction .

- Receptor Interactions : The carboxylic acid group is known to participate in hydrogen bonding with various receptors, influencing pathways related to muscle contraction and potentially affecting other physiological processes .

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of thiophene carboxylic acids:

- A study conducted on a series of thiophene-based compounds revealed that modifications at the carboxylic acid position significantly enhanced their antispasmodic activity, demonstrating structure-activity relationships that could be exploited for drug development .

- Another investigation into cycloalkane carboxylic acids highlighted their importance in medicinal chemistry, emphasizing how cyclic structures can provide control over molecular shape and enhance biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Cyclopentylthiophene-3-carboxylic acid has shown potential as a pharmaceutical agent, particularly in antiviral therapies. Research indicates that thiophene derivatives can inhibit the activity of viral polymerases, which are crucial for the replication of viruses such as Hepatitis C Virus (HCV) and other flaviviruses. Specifically, compounds similar to this compound have been explored for their ability to reduce HCV polymerase activity, suggesting a pathway for developing antiviral medications .

Case Study: Antiviral Activity

- Study Focus : Evaluating the efficacy of thiophene derivatives against HCV.

- Findings : Compounds demonstrated significant inhibition of HCV polymerase in vitro, providing a foundation for further drug development.

Organic Electronics

The compound is also significant in the field of organic electronics, particularly in the development of organic semiconductors. Thiophene-based polymers are known for their excellent electrical properties and stability, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Table 1: Properties of Thiophene-Based Polymers

| Property | Value |

|---|---|

| Bandgap | ~1.5 eV |

| Charge Mobility | Up to 0.1 cm²/V·s |

| Thermal Stability | Decomposes above 300°C |

Case Study: Organic Photovoltaics

- Research Objective : To synthesize and characterize new thiophene-based polymers for OPVs.

- Results : The introduction of cyclopentyl groups enhanced solubility and film-forming properties, leading to improved device performance.

Material Science

In material science, this compound is utilized in synthesizing novel materials with specific electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Table 2: Comparison of Mechanical Properties

| Material Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Standard Polymer | 30 | 50 |

| Thiophene-Enhanced Polymer | 45 | 75 |

Case Study: Composite Materials

- Objective : To develop composite materials with enhanced properties using thiophene derivatives.

- Outcome : The resulting composites exhibited superior mechanical properties compared to traditional polymers.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene precursors. Recent advancements in synthetic methodologies highlight the use of transition metal-catalyzed reactions to achieve high yields and purity.

Synthesis Overview

- Initial Step : Formation of cyclopentyl-substituted thiophenes through electrophilic substitution.

- Subsequent Steps : Carboxylation reactions using carbon dioxide under basic conditions to introduce the carboxylic acid functional group.

Propiedades

IUPAC Name |

5-cyclopentylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)8-5-9(13-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYFVIMQUCMQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.